3,5-Bis(trifluoromethyl)pyridin-2-ol

Catalog No.
S3033784
CAS No.
38609-76-6
M.F
C7H3F6NO
M. Wt
231.097
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(trifluoromethyl)pyridin-2-ol

CAS Number

38609-76-6

Product Name

3,5-Bis(trifluoromethyl)pyridin-2-ol

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C7H3F6NO

Molecular Weight

231.097

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h1-2H,(H,14,15)

InChI Key

IWSJDZMIJFAEBO-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1C(F)(F)F)C(F)(F)F

Solubility

not available

Crop Protection (Agrochemicals)

Specific Scientific Field: Agrochemistry

Summary of Application:

3,5-Bis(trifluoromethyl)pyridin-2-ol: and its derivatives are used as intermediates in the synthesis of crop-protection products. Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is particularly important. It serves as a key structural motif in active agrochemical ingredients . These compounds play a crucial role in safeguarding crops from pests.

Experimental Procedures: The synthesis of 2,3,5-DCTF involves several steps:

    Direct Chlorination and Fluorination: Starting from , chlorination and fluorination reactions yield the trifluoromethylated intermediate.

    Aromatic Nuclear Chlorination: The pyridine ring undergoes aromatic nuclear chlorination to form 2,3,5-DCTF.

3,5-Bis(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C7H3F6NO. It belongs to the class of pyridine derivatives, characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the pyridine ring, along with a hydroxyl group at the 2 position. This unique structural configuration imparts distinct chemical properties, making it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry .

  • Nucleophilic Substitution Reactions: The hydroxyl group can act as a leaving group under certain conditions, allowing for substitution reactions with various nucleophiles.
  • Oxidation and Reduction: The compound can undergo oxidation reactions, potentially leading to the formation of pyridine N-oxides or other oxidized derivatives.
  • Reactions with Electrophiles: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can react with electrophiles, facilitating further functionalization of the pyridine ring .

Research indicates that 3,5-bis(trifluoromethyl)pyridin-2-ol exhibits notable biological activity. It has been found to possess antimicrobial properties and may also have applications in drug discovery due to its ability to interact with biological targets. The toxicity profile suggests that it is harmful if swallowed and may cause skin irritation, emphasizing the need for careful handling in laboratory settings .

Several methods exist for synthesizing 3,5-bis(trifluoromethyl)pyridin-2-ol:

  • Direct Fluorination: This method involves the fluorination of pyridin-2-ol derivatives using fluorinating agents under controlled conditions to introduce trifluoromethyl groups.
  • Substitution Reactions: Starting from 2-hydroxy-3-bromopyridine, reaction with trifluoromethylating agents can yield 3,5-bis(trifluoromethyl)pyridin-2-ol.
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps where intermediates are formed and subsequently transformed into the final product through various

3,5-Bis(trifluoromethyl)pyridin-2-ol has potential applications in several areas:

  • Pharmaceuticals: Its unique structure may contribute to the development of new therapeutic agents.
  • Agricultural Chemicals: The compound could be utilized in designing agrochemicals due to its biological activity.
  • Material Science: It may serve as a building block for synthesizing advanced materials with specific properties .

Studies on interaction profiles indicate that 3,5-bis(trifluoromethyl)pyridin-2-ol can form complexes with various metal ions, which may enhance its utility in catalysis and as a ligand in coordination chemistry. The interactions are often characterized using techniques such as NMR spectroscopy and mass spectrometry to elucidate binding modes and stability constants .

Several compounds share structural similarities with 3,5-bis(trifluoromethyl)pyridin-2-ol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-3-(trifluoromethyl)pyridin-2-olChloro group at the 5-positionLacks a second trifluoromethyl group
2-Chloro-5-(trifluoromethyl)pyridineChlorine at the 2-positionNo hydroxyl group
3-(trifluoromethyl)pyridin-2(1H)-oneOne trifluoromethyl groupLacks a second trifluoromethyl and hydroxyl group
6-(trifluoromethyl)phenylpyridin-3-olTrifluoromethyl group on phenyl ringDifferent positioning of functional groups

Uniqueness: The presence of two trifluoromethyl groups along with a hydroxyl group distinguishes 3,5-bis(trifluoromethyl)pyridin-2-ol from these similar compounds. This combination leads to unique reactivity patterns and potential applications that are not found in its analogs .

XLogP3

1.5

Dates

Modify: 2023-08-18

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